molecular formula C10H18O3S2 B14369653 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate CAS No. 90051-73-3

2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate

Cat. No.: B14369653
CAS No.: 90051-73-3
M. Wt: 250.4 g/mol
InChI Key: IMVZVIJJVAHITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate is unique due to its specific ester linkage and the presence of a sulfur atom in its structure. This sulfur atom can impart different chemical properties and reactivity compared to other esters .

Properties

CAS No.

90051-73-3

Molecular Formula

C10H18O3S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-propan-2-yloxycarbothioylsulfanylethyl butanoate

InChI

InChI=1S/C10H18O3S2/c1-4-5-9(11)12-6-7-15-10(14)13-8(2)3/h8H,4-7H2,1-3H3

InChI Key

IMVZVIJJVAHITB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCSC(=S)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.